Gadusol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gadusol is a natural product found in Artemia salina with data available.

Gadusol is a naturally occurring compound primarily found in the eggs of fish, particularly in the cod species Gadus morhua. It is classified as a mycosporine-like amino acid, which serves as a biological sunscreen, protecting embryos and larvae from harmful ultraviolet radiation. The compound was first identified over 40 years ago and has since been recognized for its role in shielding developing fish from UV-induced DNA damage, particularly cyclobutane pyrimidine dimers, which are markers of UVB-induced cellular damage . Gadusol's unique structure allows it to absorb UV light effectively while remaining transparent, thus providing camouflage advantages in aquatic environments .

The biosynthesis of gadusol involves several enzymatic reactions. It is synthesized through a pathway that converts sedoheptulose 7-phosphate into desmethyl-4-deoxygadusol via dephosphorylation, aldol condensation, enolization, dehydration, reduction, and tautomerization reactions. This intermediate is then methylated to yield gadusol . Gadusol can also undergo photo-oxidation reactions when exposed to singlet oxygen, leading to various oxidative products under UV light conditions .

Gadusol functions primarily as a sunscreen in aquatic organisms, providing protection against UV radiation. Studies have shown that it significantly reduces the formation of cyclobutane pyrimidine dimers in zebrafish embryos exposed to UVB radiation. The absence of gadusol increases susceptibility to DNA damage and apoptosis in these embryos . While gadusol has been hypothesized to act as an antioxidant, research indicates that it does not exhibit significant antioxidant properties in vivo under oxidative stress conditions .

Gadusol can be synthesized through both natural biosynthetic pathways in fish and through engineered microbial systems. Researchers have successfully utilized genetically modified yeast strains to produce gadusol from simple precursors by manipulating metabolic pathways. This approach allows for large-scale production of gadusol for potential commercial applications . The natural synthesis occurs primarily in the ovaries of fish, where it is excreted onto eggs as a protective measure against UV exposure.

Gadusol has promising applications in various fields due to its photoprotective properties. Its potential uses include:

- Sunscreen formulations: Due to its ability to absorb UV radiation while remaining colorless and non-toxic.

- Cosmetics: As a natural ingredient for skin protection products.

- Food industry: As an additive for enhancing the stability of food products against UV light degradation.

- Pharmaceuticals: Investigated for its potential health benefits related to skin protection and cellular health.

Research on gadusol's interactions with other compounds reveals its role as a protective agent against oxidative stress and UV damage. Studies have shown that gadusol can interact with reactive oxygen species generated during UV exposure, although its effectiveness as an antioxidant remains limited . Furthermore, investigations into its interactions with other mycosporine-like amino acids indicate that these compounds may work synergistically to enhance UV protection in marine organisms .

Gadusol shares structural similarities with various mycosporine-like amino acids and related compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mycosporine-glycine | Cyclohexenone linked to glycine | Found in fungi; effective UV absorber |

| Porphyra-334 | Cyclohexenone | Known for high stability under acidic conditions |

| Shinorine | Cyclohexenone linked to amino acids | Exhibits strong UV absorption properties |

| Palythene | Imino compound | Notable for its photophysical properties |

Gadusol's uniqueness lies in its specific biosynthetic pathway and its role as a maternally provided sunscreen in vertebrates, contrasting with other compounds that may be derived from dietary sources or produced by different metabolic routes . Its effectiveness as a transparent protector against UV radiation further distinguishes it from other pigments like melanin, which can be visually detectable by predators .

Molecular Characterization and Structural Analysis

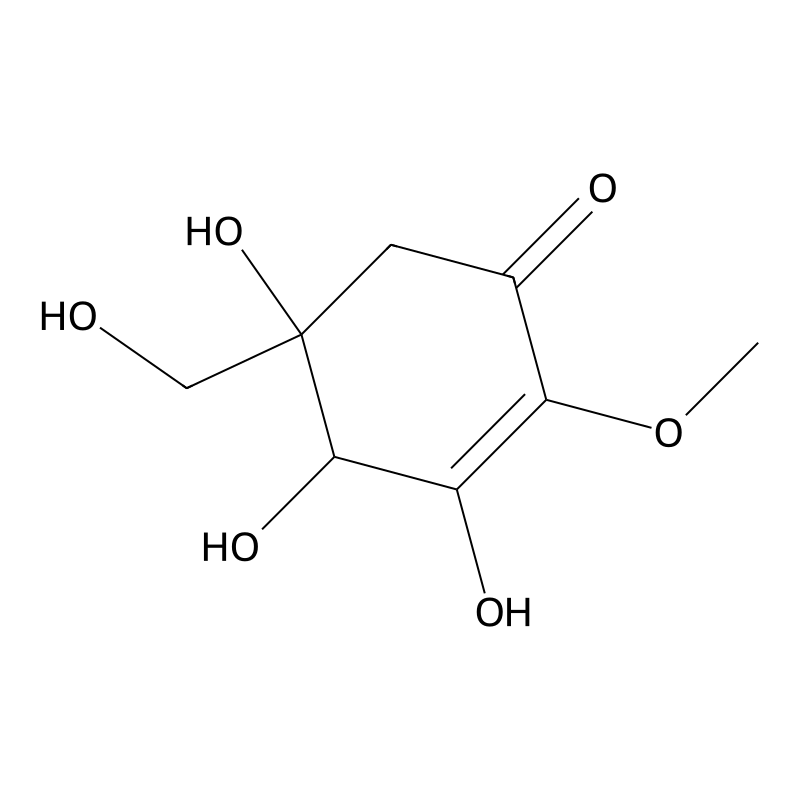

Gadusol exhibits a distinctive molecular architecture characterized by the formula C8H12O6 with a molecular weight of 204.18 grams per mole. The compound's systematic chemical name is 3,5,6-trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one, which reflects its cyclohexenone core structure decorated with multiple hydroxyl groups and a methoxy substituent. The molecular structure features a six-membered aliphatic ring containing a ketone functional group and one endocyclic double bond, classifying it among the cyclohexenones.

The structural analysis reveals several critical features that contribute to gadusol's biological activity. The compound possesses four hydroxyl groups positioned at the 3, 4, 5, and hydroxymethyl positions, along with a methoxy group at the 2-position of the cyclohexenone ring. This arrangement creates a highly polar molecule with extensive hydrogen bonding capabilities. The presence of the vinylogous acid functional group, formed by the conjugated enol system, is particularly significant for the compound's ultraviolet absorption properties.

Spectroscopic studies have demonstrated that gadusol exhibits pH-dependent behavior due to acid-base equilibrium between the neutral form and its enolate species. In acidic solutions at pH 2.5, gadusol shows maximal absorption at 268 nanometers, while at neutral to basic pH values above 7, the absorption shifts bathochromically to 296 nanometers with increased intensity. This pH dependence reflects the formation of the enolate species (gadusolate) at higher pH values, where the negative charge is delocalized along the π-electron system.

The three-dimensional conformational analysis reveals that gadusol can exist in different stereoisomeric forms, with computational studies indicating that the (4R,5R) configuration represents the naturally occurring stereoisomer. The molecular geometry shows characteristic carbon-oxygen bond lengths of approximately 1.23 Angstroms and carbon-carbon distances ranging from 1.40 to 1.42 Angstroms in the enolate form, indicating significant electron delocalization.

Biosynthetic Pathways in Vertebrates

The biosynthesis of gadusol in vertebrates represents a remarkable evolutionary adaptation that enables organisms to produce their own photoprotective compounds. This pathway has been extensively characterized in zebrafish (Danio rerio) and subsequently identified across numerous vertebrate species. The discovery of endogenous gadusol production in vertebrates was unexpected, as it was previously assumed that such organisms acquired ultraviolet-protective compounds exclusively through dietary sources or symbiotic relationships.

The vertebrate gadusol biosynthetic pathway begins with sedoheptulose 7-phosphate as the initial substrate, which is converted through a series of enzymatic transformations to yield the final product. This pathway represents a distinct biochemical route compared to the mycosporine-like amino acid biosynthesis found in microorganisms, despite producing compounds with similar ultraviolet-absorbing properties. The vertebrate pathway demonstrates remarkable conservation across species, with homologous genes identified in fish, amphibians, reptiles, and birds.

Experimental validation of this pathway has been achieved through heterologous expression studies in both Escherichia coli and Saccharomyces cerevisiae. These studies confirmed that the vertebrate enzymes are sufficient to reconstitute gadusol biosynthesis in heterologous hosts, producing compounds with identical spectroscopic and chromatographic properties to authentic gadusol isolated from fish tissues. The successful engineering of yeast strains for gadusol production has demonstrated yields ranging from 11.9 to 64.1 milligrams per liter under optimized conditions.

Role of 2-epi-5-epi-valiolone Synthase and MT-Ox Enzymes

The gadusol biosynthetic pathway in vertebrates relies on two key enzymes: 2-epi-5-epi-valiolone synthase and MT-Ox (also known as gadusol synthase). The 2-epi-5-epi-valiolone synthase belongs to the sedoheptulose 7-phosphate cyclase superfamily and catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. This enzyme exhibits structural similarity to other members of the cyclase family, featuring a characteristic homodimeric organization with both chains contributing to each active site.

The enzyme structure consists of an N-terminal nicotinamide adenine dinucleotide-binding domain with a parallel β-sheet core and a C-terminal α-helical metal-binding domain. The active site is located in a cleft formed where these domains converge, containing bound nicotinamide adenine dinucleotide and zinc prosthetic groups essential for catalytic activity. A distinctive structural feature observed in 2-epi-5-epi-valiolone synthase is a domain-swapping interaction where N-terminal residues form an extended β-strand that contributes to the opposite monomer of the dimer.

The MT-Ox enzyme represents a bifunctional protein that catalyzes both the oxidation and methylation steps required to convert 2-epi-5-epi-valiolone to gadusol. This enzyme first functions as a 2-epi-5-epi-valiolone dehydrogenase (EC 1.3.1.126), utilizing nicotinamide adenine dinucleotide as a cofactor to oxidize 2-epi-5-epi-valiolone to demethylgadusol. Subsequently, the same enzyme catalyzes the methylation of demethylgadusol using S-adenosyl-L-methionine as the methyl donor (EC 2.1.1.391) to produce the final gadusol product.

The dual functionality of MT-Ox represents an elegant biochemical solution that ensures efficient coupling of the oxidation and methylation reactions. Kinetic studies have demonstrated that the enzyme exhibits substrate specificity for 2-epi-5-epi-valiolone and requires both nicotinamide adenine dinucleotide and zinc cofactors for optimal activity. The methylation activity shows specificity for demethylgadusol as the acceptor substrate and S-adenosyl-L-methionine as the methyl donor.

Substrate Utilization and Metabolic Origins

The metabolic origins of gadusol biosynthesis are rooted in central carbon metabolism, specifically the pentose phosphate pathway where sedoheptulose 7-phosphate is generated. This connection to primary metabolism ensures that gadusol production is linked to the cell's overall metabolic state and energy availability. The utilization of sedoheptulose 7-phosphate as the starting substrate demonstrates how organisms have evolved to repurpose metabolic intermediates for specialized secondary metabolite production.

Experimental studies using engineered yeast strains have provided detailed insights into substrate utilization patterns and metabolic flux toward gadusol production. These investigations revealed that glucose serves as the primary carbon source, which is processed through glycolysis and the pentose phosphate pathway to generate sedoheptulose 7-phosphate. The efficiency of gadusol production is directly influenced by the availability of this substrate, with modifications to the pentose phosphate pathway significantly affecting yield.

The metabolic engineering studies demonstrated that deletion of the TAL1 gene, which encodes transaldolase, results in increased sedoheptulose 7-phosphate availability and consequently enhanced gadusol production. Similarly, overexpression of glucose-6-phosphate dehydrogenase (ZWF1), the rate-limiting enzyme of the pentose phosphate pathway, further improved gadusol yields by increasing substrate flux. These findings indicate that gadusol biosynthesis is subject to metabolic regulation and can be optimized through targeted genetic modifications.

The cofactor requirements for gadusol biosynthesis include nicotinamide adenine dinucleotide for the dehydrogenase reaction and S-adenosyl-L-methionine for the methylation step. The availability of these cofactors represents another layer of metabolic regulation, as their cellular concentrations fluctuate based on nutritional status and metabolic demand. Studies have shown that supplementation with amino acids such as lysine and tryptophan can influence gadusol production, likely through their effects on S-adenosyl-L-methionine availability.

Comparative Biosynthesis Across Taxa

The distribution of gadusol biosynthetic capability across different taxonomic groups reveals fascinating evolutionary patterns and biochemical diversity. Phylogenetic analyses have demonstrated that the gadusol biosynthetic gene cluster is present in most teleost fish species, amphibians, reptiles, and birds, but is notably absent from mammals and certain marine invertebrates such as tunicates and lancelets. This distribution pattern suggests that the gadusol pathway was present in early vertebrate ancestors but was subsequently lost in the mammalian lineage.

The evolutionary analysis indicates that the gadusol biosynthetic genes may have originated through horizontal gene transfer from algal species to an ancestral vertebrate. This hypothesis is supported by the observation that close relatives of vertebrate gadusol genes are found only in a stramenopile and a microalgae, with these algal sequences showing greater similarity to vertebrate genes than to bacterial homologs. The horizontal gene transfer event likely occurred early in vertebrate evolution, followed by vertical inheritance and subsequent losses in specific lineages.

Comparative studies across different fish species have revealed variations in gadusol production levels and developmental timing. Zebrafish embryos show robust gadusol production from early developmental stages, with the compound being maternally deposited in eggs to provide photoprotection during vulnerable embryonic periods. This maternal provisioning represents a critical adaptation that ensures embryos have immediate access to photoprotective compounds before their own biosynthetic machinery becomes fully functional.

The presence of gadusol biosynthetic genes in birds, reptiles, and amphibians suggests that these organisms retain the capacity for endogenous sunscreen production, although the extent of utilization may vary depending on ecological factors and evolutionary pressures. Birds, in particular, may rely on gadusol production to supplement other photoprotective mechanisms such as behavioral adaptations and plumage characteristics. The retention of this pathway in egg-laying vertebrates may be particularly important for protecting developing embryos that are exposed to environmental ultraviolet radiation.

Interestingly, the loss of gadusol biosynthetic capability in mammals coincides with the evolution of alternative photoprotective strategies, primarily melanin-based pigmentation systems. This evolutionary trade-off suggests that different lineages have adopted distinct solutions to the challenge of ultraviolet protection, with mammals developing more sophisticated pigmentation mechanisms while other vertebrates retained the ancestral gadusol pathway. The absence of gadusol genes in platypus, despite being an egg-laying mammal, supports the hypothesis that this loss occurred early in mammalian evolution before the divergence of monotremes.

Gadusol, with the molecular formula C8H12O6 and Chemical Abstracts Service number 76663-30-4, exhibits distinctive photochemical properties that enable its function as a natural ultraviolet screen [1]. The compound demonstrates pH-dependent absorption characteristics, with maximum absorption wavelengths shifting from 268 nanometers in acidic solutions (pH 2.5) to 296 nanometers in neutral to alkaline solutions (pH ≥ 7) [5] [6]. This bathochromic shift accompanies an increase in band intensity, attributed to the displacement in the acid-base equilibrium between the neutral gadusol form present in acidic solutions and the enolate species (gadusolate) that dominates at physiological pH [5].

The absorption spectrum of gadusol varies significantly with solvent polarity, demonstrating solvatochromic behavior [6]. In organic solvents, the maximum absorption appears around 269 nanometers in alcoholic media, while in acetonitrile-water mixtures, the wavelength shifts from 263 nanometers in pure acetonitrile to 268 nanometers in 80% acetonitrile solutions [6]. This solvent dependence follows the Kamlet-Taft equation with a correlation coefficient of 0.9913, described by the relationship λ = 266.44 - 0.079π* + 0.041α + 0.044β [6].

Table 1: Gadusol Absorption Properties Under Different Conditions

| Condition | Maximum Wavelength (nm) | Oscillator Strength | Electronic Transition |

|---|---|---|---|

| Gas Phase (Gadusol) | 237 | 0.35 | π→π* |

| Gas Phase (Gadusolate) | 248 | 0.97 | π→π* |

| Aqueous Solution (pH 2.5) | 268 | - | π→π* |

| Aqueous Solution (pH 7) | 296 | - | π→π* |

| Water (PCM Calculation) | 263 | 0.91 | π→π* |

Computational studies using Complete Active Space Perturbation Theory second-order (CASPT2) methodology reveal that gadusol undergoes rapid deactivation through conical intersections, efficiently dissipating light energy as heat [5] [16]. The bright state corresponds to a π→π* transition, with the deprotonated gadusolate form showing significantly higher oscillator strength (0.97) compared to the neutral gadusol form (0.35) [5] [16]. Time-dependent density functional theory calculations confirm the π→π* nature of the electronic transition based on solvatochromic shifts and vertical transition energies [6] [18].

The photostability of gadusol is remarkable, with photodecomposition quantum yields of approximately 4 × 10⁻² at acidic pH and 1 × 10⁻⁴ at neutral pH [6] [18] [24]. This exceptional photostability, independent of oxygen presence, confirms the compound's effectiveness as a photoprotective agent under physiological conditions [18]. The rapid non-radiative decay pathway, as demonstrated by photoacoustic calorimetry, represents the dominant relaxation mechanism at pH 7, consistent with the proposed ultraviolet-screening function [18] [28].

Prevention of DNA Damage via Cyclobutane Pyrimidine Dimer Inhibition

Gadusol demonstrates potent protective effects against ultraviolet-B-induced DNA damage through the prevention of cyclobutane pyrimidine dimer formation [7] [10] [13]. Experimental evidence from zebrafish embryos lacking gadusol shows significantly elevated levels of cyclobutane pyrimidine dimer formation following ultraviolet-B exposure compared to controls containing gadusol [10] [13]. These dimers represent a hallmark of ultraviolet-B-induced DNA damage and serve as precursors to mutagenic lesions that can lead to cellular dysfunction and death [10].

The mechanism of cyclobutane pyrimidine dimer prevention operates through gadusol's ability to absorb ultraviolet-B photons in the 280-315 nanometer range, effectively shielding underlying DNA from photon-induced damage [10] [13]. When embryos are exposed to 450 joules per square meter of ultraviolet-B radiation, those lacking gadusol exhibit complete failure of swim bladder inflation, a critical developmental milestone, while gadusol-containing embryos maintain approximately 75% normal development [10] [13].

Table 2: DNA Protection Efficacy of Gadusol Against Ultraviolet-B Radiation

| Parameter | Gadusol-Present | Gadusol-Depleted | Protective Effect |

|---|---|---|---|

| Cyclobutane Pyrimidine Dimer Formation | Low | High | Significant Reduction |

| Apoptotic Cell Death | Minimal | Elevated | Cell Survival Enhancement |

| Swim Bladder Inflation (450 J/m²) | 75% | 0% | Complete Protection |

| Larval Survival (2.5 kJ/m²) | ~50% | 2% | 25-fold Improvement |

The protective mechanism extends beyond immediate DNA preservation to encompass cellular survival pathways [10] [13]. Embryos lacking gadusol show increased levels of activated caspase-3, a fast-acting apoptotic marker, following ultraviolet-B exposure, indicating that the absence of gadusol leads to enhanced programmed cell death [10] [13]. The compound's photoprotective capacity surpasses that of other natural screening mechanisms, including melanin pigmentation and the protective chorion, establishing gadusol as the primary sunscreening mechanism across embryonic and larval development [10] [13].

Comparative studies demonstrate that gadusol's DNA protective function operates independently of antioxidant mechanisms [10] [13]. When embryos are exposed to hydrogen peroxide to induce oxidative stress, gadusol-depleted and control embryos show similar responses, indicating that gadusol's protective role specifically targets ultraviolet radiation rather than general oxidative damage [10] [13]. This specificity underscores the compound's evolution as a dedicated ultraviolet screen rather than a broad-spectrum antioxidant.

Antioxidant Activity and Oxidative Stress Mitigation

Gadusol exhibits significant antioxidant properties through electron transfer mechanisms, particularly in its deprotonated gadusolate form at physiological pH [8] [18] [27] [28]. Electrochemical characterization reveals anodic wave peak potentials of 710 ± 5 millivolts for gadusol and 601 ± 9 millivolts versus silver/silver chloride for gadusolate, with the voltammograms indicating irreversible oxidation processes [8] [29]. The lower oxidation potential of gadusolate demonstrates superior antioxidant properties under physiological conditions compared to the neutral form [8] [29].

Laser flash photolysis experiments demonstrate that gadusolate undergoes electron transfer reactions with triplet sensitizers in aqueous and methanolic solutions [18] [27] [28]. The rate constant for quenching of rose bengal triplet state by gadusolate has been determined as 2 × 10⁸ M⁻¹s⁻¹ in water at pH 7 [18] [27] [28]. This reductive quenching reactivity represents one of the underlying mechanisms supporting gadusol's antioxidant capacity in biological environments [18] [28].

Table 3: Electrochemical and Antioxidant Properties of Gadusol

| Parameter | Gadusol (Neutral) | Gadusolate (pH 7) | Reference Standard |

|---|---|---|---|

| Peak Potential (mV vs Ag/AgCl) | 710 ± 5 | 601 ± 9 | - |

| Oxidation Process | Irreversible | Irreversible | - |

| Rose Bengal Quenching Rate (M⁻¹s⁻¹) | - | 2 × 10⁸ | - |

| Atmospheric Stability | Moderate | Enhanced | Superior to Ascorbic Acid |

The compound demonstrates moderate reductive power but improved stability under atmospheric oxidation compared to other natural antioxidants such as ascorbic acid [8] [29]. This enhanced stability makes gadusol particularly suitable for biological systems where sustained antioxidant activity is required [8]. The presence of ionic micelles prepared with sodium dodecyl sulfate or cetyltrimethylammonium chloride yields no significant differences in the cyclic voltammetry of gadusolate compared to homogeneous medium, indicating consistent antioxidant behavior across different microenvironments [8] [29].

The electron transfer mechanism for reactive species quenching by gadusolate provides evidence for its potential as an antioxidant additive in biological systems [8] [29]. The compound's dual functionality as both an ultraviolet screen and antioxidant represents an evolutionary advantage in marine environments where organisms face both photochemical and oxidative stress [8] [18]. However, in vivo studies using zebrafish embryos suggest that under physiological conditions, gadusol's primary protective role centers on ultraviolet screening rather than general antioxidant activity [10] [13].

Maternal Provisioning in Embryonic Development

Gadusol represents a critical maternally provided compound essential for early vertebrate development, synthesized during oogenesis and deposited into developing oocytes [7] [10] [13] [22]. The biosynthetic pathway involves the enzyme 2-epi-5-epi-valiolone synthase (EEVS), which combines with another protein to produce gadusol from sedoheptulose-7-phosphate [9] [22] [36]. Transcriptomic analysis reveals that EEVS messenger ribonucleic acid is present only during early stages of oogenesis and absent from embryos, confirming that maternally synthesized gadusol represents the primary source of this compound in developing zebrafish [10] [13].

The maternal provisioning system ensures that gadusol is deposited during stage IV oocyte maturation, the final growth phase before meiotic completion [19] [10]. During this critical period, oocytes undergo extensive accumulation of maternal gene products, including gadusol, which will sustain early embryonic development [19]. The compound persists in embryos from fertilization through at least 5 days post-fertilization, providing continuous ultraviolet protection during the most vulnerable developmental stages [10] [13].

Table 4: Maternal Gadusol Provisioning Timeline and Protective Effects

| Developmental Stage | Gadusol Source | Concentration Level | Protective Function |

|---|---|---|---|

| Stage IV Oocyte | Maternal Synthesis | High | Preparation for UV Exposure |

| 0 Hours Post-Fertilization | Maternal Deposition | Maximum | Immediate Protection |

| 24 Hours Post-Fertilization | Maternal Stores | High | DNA Damage Prevention |

| 5 Days Post-Fertilization | Maternal Stores | Moderate | Continued UV Screening |

| Adult Stage | Zygotic Expression | Variable | Reproductive Preparation |

Experimental disruption of maternal gadusol provisioning through enzyme mutations demonstrates the compound's essential role in embryonic survival [10] [13]. Embryos lacking maternally provided gadusol show complete developmental failure when exposed to ultraviolet-B radiation doses that wild-type embryos tolerate, with 100% failure of swim bladder inflation compared to 75% success in controls [10] [13]. Long-term survival studies reveal that only 2% of gadusol-depleted larvae survive to 28 days post-fertilization when exposed to ultraviolet-B radiation, compared to approximately 50% survival in protected controls [10] [13].

The maternal provisioning strategy represents an evolutionary adaptation to environmental ultraviolet exposure, particularly significant in aquatic environments where developing embryos lack protective structures [7] [10] [13]. Phylogenomic analysis shows that the gadusol biosynthetic pathway is retained in the vast majority of teleost fish genomes but is repeatedly lost in species whose offspring are no longer exposed to ultraviolet radiation [7] [10]. This pattern supports the hypothesis that maternal gadusol provisioning evolved specifically to protect vulnerable early life stages from ultraviolet-induced damage [7] [10] [13].